Dibenzyl benzylphosphoramidate

phosphopeptide synthesis global phosphorylation hindered serine

Dibenzyl benzylphosphoramidate (CAS 56883-97-7, molecular formula C21H22NO3P, molecular weight 367.378 g/mol) is a phosphoramidate ester featuring a central phosphorus(V) atom bonded to two benzyloxy groups and one N-benzylamino substituent. It belongs to the broader class of organophosphorus compounds used as synthetic intermediates for phosphorylation, protection of amino groups, and as precursors to bioactive phosphoramidate prodrugs.

Molecular Formula C21H22NO3P
Molecular Weight 367.4 g/mol
CAS No. 56883-97-7
Cat. No. B14611574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl benzylphosphoramidate
CAS56883-97-7
Molecular FormulaC21H22NO3P
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C21H22NO3P/c23-26(22-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,22,23)
InChIKeyKACDMMDAWRUYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Benzylphosphoramidate (CAS 56883-97-7): Compound Class and Procurement Baseline


Dibenzyl benzylphosphoramidate (CAS 56883-97-7, molecular formula C21H22NO3P, molecular weight 367.378 g/mol) is a phosphoramidate ester featuring a central phosphorus(V) atom bonded to two benzyloxy groups and one N-benzylamino substituent [1]. It belongs to the broader class of organophosphorus compounds used as synthetic intermediates for phosphorylation, protection of amino groups, and as precursors to bioactive phosphoramidate prodrugs [2]. Commercially, it is available from multiple vendors for non-human research use only .

Why Generic Substitution of Dibenzyl Benzylphosphoramidate Risks Synthetic Failure


Phosphoramidate esters cannot be freely interchanged because the identity of the O-ester (benzyl, phenyl, alkyl, t-butyl) and N-substituent groups governs both the reactivity during phosphorylation and the conditions required for subsequent protecting-group removal [1]. Direct comparative studies demonstrate that di-t-butyl phosphoramidite reagents fail to achieve quantitative conversion at sterically hindered serine residues and generate H-phosphonate side products, whereas dibenzyl-protected analogs deliver quantitative phosphorylation without detectable H-phosphonate formation [2]. Furthermore, the orthogonal lability of dibenzyl versus di-t-butyl phosphate protecting groups dictates divergent deprotection strategies: benzyl groups are removed under neutral hydrogenolysis, while t-butyl groups require strong acid . Selecting an incorrect analog therefore risks incomplete coupling, unwanted side reactions, or incompatibility with acid-sensitive substrates.

Quantitative Differentiation Evidence for Dibenzyl Benzylphosphoramidate Against Closest Analogs


Quantitative Phosphorylation at Sterically Hindered Serine Residues: Dibenzyl- vs. Di-t-butyl-Phosphoramidite Performance

In a direct head-to-head study of the 32-residue cytoplasmic domain of phospholamban (PLB 2–33), phosphorylation at the hindered Ser16 residue was attempted using both di-t-butyl-N,N-diisopropylphosphoramidite and dibenzyl-N,N-diisopropylphosphoramidite under Fmoc solid-phase peptide synthesis conditions [1]. The di-t-butyl reagent gave an incomplete reaction with recovery of unphosphorylated starting peptide, accompanied by formation of an H-phosphonate side product [1]. In contrast, the dibenzyl-protected phosphoramidite yielded the desired phosphorylated peptide quantitatively, with no detectable H-phosphonate [1].

phosphopeptide synthesis global phosphorylation hindered serine phosphoramidite reagent comparison

Benzyl Ester Removal Yields Near-Quantitative Free Phosphoserine Peptide: Hydrogenolysis vs. Acidolysis Efficiency

In a cross-study comparable assessment, Perich and Johns demonstrated that phosphorylation of the protected tripeptide Boc-Glu(OBut)-Ser-Leu-OBut with either dibenzyl N,N-diethylphosphoramidite or di-t-butyl N,N-diethylphosphoramidite was efficient, but the deprotection outcomes diverged by protecting-group strategy [1]. Hydrogenolytic removal of benzyl phosphate groups from Boc-Glu(OBut)-Ser(PO3Bzl2)-Leu-OBut gave the free O-phosphoseryl tripeptide Glu-Ser(PO3H2)-Leu in near-quantitative yield [1]. Acidolytic removal of t-butyl groups from the corresponding Boc-Glu(OBut)-Ser(PO3But2)-Leu-OBut also gave the same product in near-quantitative yield [1]. The critical differentiation is orthogonality: benzyl deprotection proceeds under neutral hydrogenolysis conditions compatible with acid-sensitive substrates, while t-butyl deprotection requires strong acid [1].

phosphate deprotection hydrogenolysis acidolysis phosphopeptide protecting group strategy

Near-Quantitative Phosphorylation of Partially Protected Inositols Using Dibenzyl Phosphoramidite Methodology

Yu and Fraser-Reid established that partially protected inositols are phosphorylated in near-quantitative yields using N,N-diisopropyl dibenzyl phosphoramidite with 1H-tetrazole activation, followed by mCPBA oxidation in CH2Cl2 [1]. Subsequent hydrogenolysis of the resulting perbenzylated products gives the corresponding free inositol phosphates in quantitative yields without requiring tedious ion-exchange chromatography [1]. This represents a class-level advantage of the dibenzyl phosphoramidite/phosphoramidate platform: both the phosphitylation and deprotection steps proceed efficiently under mild conditions, providing a practical, chromatography-free route to biologically important inositol phosphates [1].

inositol phosphate synthesis phosphitylation hydrogenolysis myo-inositol phosphoramidite reagent

Dibenzyl Phosphoramidate vs. Diphenyl and Dialkyl Analogs: Mass Spectral Fragmentation Signatures for Analytical Identification

A systematic mass spectrometric study by Jakobsen et al. recorded and interpreted the mass spectra of diphenyl, dibenzyl, and six dialkyl phosphoramidates using high-resolution measurements and the metastable defocusing technique [1]. The study established that each ester subclass (phenyl, benzyl, alkyl) exhibits distinct and predictable fragmentation pathways, enabling unambiguous identification and differentiation of closely related phosphoramidate species [1]. For procurement and quality-control purposes, this means that dibenzyl-substituted phosphoramidates possess a unique mass spectral fingerprint that distinguishes them from diphenyl and dialkyl analogs, which is valuable for identity confirmation and purity assessment of incoming material [1].

mass spectrometry phosphoramidate characterization fragmentation pattern analytical chemistry high-resolution MS

Dibenzyl Benzylphosphoramidate vs. Diphenyl Benzylphosphoramidate: Physicochemical Property Comparison Relevant to Handling and Formulation

Comparison of available physicochemical data reveals measurable differences between the dibenzyl ester (target compound) and its diphenyl ester analog (CAS 33985-75-0) that may influence handling, storage, and solvent selection [1]. The dibenzyl compound (MW 367.38 g/mol) is heavier than the diphenyl analog (MW 339.32 g/mol) [1]. The predicted density of the dibenzyl compound (1.201 g/cm³) is lower than that of the diphenyl analog (1.231 g/cm³), while its predicted boiling point (507.4°C at 760 mmHg) is substantially higher than that of the diphenyl analog (464°C at 760 mmHg) [1]. The computed logP of 5.71 for the dibenzyl compound indicates greater lipophilicity than what would be expected for the diphenyl analog [1].

physicochemical properties density boiling point logP molecular weight

Optimal Research and Procurement Scenarios for Dibenzyl Benzylphosphoramidate


Phosphopeptide Synthesis Requiring Quantitative Coupling at Sterically Hindered Serine or Threonine Residues

When synthesizing phosphopeptides containing sterically crowded phosphorylation sites (e.g., Ser16 in phospholamban or multiple clustered serine residues), dibenzyl-protected phosphoramidite reagents are demonstrably superior to di-t-butyl analogs, which fail to achieve complete conversion and generate H-phosphonate byproducts [1]. Procurement of dibenzyl benzylphosphoramidate or its N,N-dialkyl phosphoramidite derivatives should be prioritized for any solid-phase peptide synthesis project where quantitative phosphorylation at hindered residues is critical to product purity [1].

Synthesis of Acid-Sensitive Phosphorylated Biomolecules Requiring Neutral Deprotection Conditions

Dibenzyl benzylphosphoramidate is the reagent of choice when the target phosphorylated molecule contains acid-labile functional groups (e.g., acetal/ketal protecting groups, glycosidic bonds, certain nucleoside modifications) [1][2]. The benzyl phosphate protecting groups can be cleanly removed under neutral hydrogenolysis conditions (H2, Pd/C), avoiding the strong acidic conditions (TFA or HCl) required for t-butyl phosphate deprotection [1][2]. This orthogonality is essential for preserving the structural integrity of complex, multifunctional substrates [2].

Chromatography-Free Synthesis of Inositol Phosphates and Phosphorylated Carbohydrates

For laboratories engaged in the synthesis of myo-inositol phosphates, glycosyl phosphates, or sugar nucleotides, the dibenzyl phosphoramidite/phosphoramidate platform offers a validated protocol achieving near-quantitative yields in both the phosphitylation and subsequent hydrogenolytic debenzylation steps, eliminating the need for ion-exchange chromatography at the final stage [1]. Dibenzyl benzylphosphoramidate and its congeners should be stocked as core reagents for carbohydrate phosphorylation workflows where step efficiency and purification simplicity are prioritized [1].

Quality Control Identity Verification Using Established Mass Spectral Fingerprints

Upon receiving dibenzyl benzylphosphoramidate shipments, quality control laboratories can leverage the systematically documented mass spectral fragmentation database for dibenzyl phosphoramidates to confirm compound identity and distinguish from potential contaminants such as diphenyl or dialkyl phosphoramidate analogs [1]. The distinct fragmentation pathways, established by high-resolution MS and metastable defocusing studies, provide a reference fingerprint that reduces the risk of accepting mislabeled or substituted material [1].

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